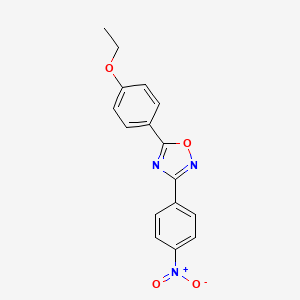
2-chloro-6-fluorobenzyl 2-hydroxy-4-quinolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-6-fluorobenzyl 2-hydroxy-4-quinolinecarboxylate is a chemical compound that belongs to the class of quinolone antibiotics. It has been extensively studied for its potential use as an antibacterial agent.
Mechanism of Action
The exact mechanism of action of 2-chloro-6-fluorobenzyl 2-hydroxy-4-quinolinecarboxylate is not fully understood. However, it is believed to inhibit bacterial DNA synthesis by binding to the DNA gyrase enzyme.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in animal studies. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
One advantage of using 2-chloro-6-fluorobenzyl 2-hydroxy-4-quinolinecarboxylate in lab experiments is its broad-spectrum antibacterial activity. However, one limitation is that it may not be effective against all strains of bacteria.
Future Directions
There are several future directions for research on 2-chloro-6-fluorobenzyl 2-hydroxy-4-quinolinecarboxylate. One direction is to study its potential use in combination therapy with other antibiotics. Another direction is to study its activity against biofilms, which are communities of bacteria that are often resistant to antibiotics. Finally, further studies are needed to fully understand the mechanism of action of this compound.
Synthesis Methods
The synthesis of 2-chloro-6-fluorobenzyl 2-hydroxy-4-quinolinecarboxylate involves the reaction of 2-chloro-6-fluorobenzyl chloride with 2-hydroxy-4-quinolinecarboxylic acid in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting compound is then purified by recrystallization.
Scientific Research Applications
2-chloro-6-fluorobenzyl 2-hydroxy-4-quinolinecarboxylate has been extensively studied for its potential use as an antibacterial agent. It has shown activity against a wide range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. It has also been studied for its potential use in the treatment of tuberculosis.
properties
IUPAC Name |
(2-chloro-6-fluorophenyl)methyl 2-oxo-1H-quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFNO3/c18-13-5-3-6-14(19)12(13)9-23-17(22)11-8-16(21)20-15-7-2-1-4-10(11)15/h1-8H,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSPQBRKUVBHDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)OCC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5722739.png)
![N'-[(3-cyclohexylpropanoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5722744.png)

![{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5722760.png)
![1-[3-(trifluoromethyl)benzyl]azepane](/img/structure/B5722765.png)





